Amylase

Enzyme Kinetics Starch Processing Biocatalysis

When selecting amylase for starch processing, generic substitution risks failure. Fungal α-amylase (Aspergillus oryzae) operates at acidic pH 4.0-4.5 and moderate 50-60°C, directly compatible with glucoamylase saccharification without pH adjustment. Its substrate specificity ensures precise starch conversion in baking, brewing, and textile desizing. Unlike bacterial enzymes demanding high heat, this fungal amylase performs in cold-water detergents and mild processes. Choose source-defined amylase to avoid incomplete hydrolysis. Inquire for bulk high-activity fungal amylase with regulatory support.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
CAS No. 9000-92-4
Cat. No. B600311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylase
CAS9000-92-4
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
InChIInChI=1S/C11H10FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h3-7H,1,8H2,(H,13,14)
InChIKeyYMXBQIIPWIMAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylase (CAS 9000-92-4) Enzyme Guide: Procurement Specifications and Baseline Characteristics


Amylase (CAS 9000-92-4) is a general classification for a group of starch-hydrolyzing enzymes, primarily endo-acting α-amylase (EC 3.2.1.1), that catalyze the hydrolysis of internal α-1,4 glycosidic linkages in polysaccharides like starch and glycogen to produce oligosaccharides and dextrins . As a natural mixture of amylolytic enzymes, its functional properties are dictated by its microbial, plant, or animal source . This product-specific guide focuses on fungal-derived α-amylase (commonly from *Aspergillus oryzae*), which is widely used in industrial and research settings for applications requiring moderate temperature stability and acidic pH tolerance [1].

Why Amylase (CAS 9000-92-4) Cannot Be Substituted with Generic Amylases or Glucoamylase


The term "amylase" encompasses a diverse family of enzymes with distinct source-dependent biochemical properties [1]. For procurement, generic substitution fails because fungal α-amylase (e.g., from *A. oryzae*), bacterial α-amylase (e.g., from *Bacillus subtilis*), β-amylase, and glucoamylase each exhibit unique substrate specificities, pH/thermal optima, and reaction products [2]. Using the wrong class or source can lead to incomplete starch conversion, incorrect product profiles, or process inefficiency. The following evidence sections quantify these critical differences, enabling precise enzyme selection for specific industrial and research applications [3].

Quantitative Differentiation Evidence for Amylase (CAS 9000-92-4) Against Comparators


Fungal vs. Bacterial α-Amylase Substrate Specificity for Starch Hydrolysis

Fungal α-amylase (*Aspergillus flavus* var. *oryzae* 80428) demonstrates a broader substrate range for starch sources compared to a bacterial α-amylase (*Bacillus subtilis* 147). The fungal enzyme rapidly hydrolyzed both soluble potato and wheat starch, whereas the bacterial enzyme was only effective on wheat starch [1]. Both enzymes showed the greatest affinity (lowest Km) for glycogen among tested substrates, but the fungal enzyme uniquely retained activity on pullulan [1].

Enzyme Kinetics Starch Processing Biocatalysis

Comparative pH Optima for Starch Liquefaction by α-Amylase Source

The optimal pH for starch liquefaction is significantly more acidic for fungal α-amylase compared to bacterial α-amylase. A comparative study under standardized conditions determined the optimal pH for fungal amylase is 4.0, for cereal amylase is 4.5, and for bacterial amylase is 6.5 [1]. This aligns with findings that glucoamylase is optimally active at pH 4.0-4.5, making fungal α-amylase a better match for sequential reactions [2].

Industrial Biotechnology Process Optimization Starch Liquefaction

Thermal Stability and Optimal Temperature of Fungal vs. Bacterial α-Amylase

Fungal α-amylases generally exhibit a lower temperature optimum and are less thermostable than their bacterial counterparts. Fungal amylase has an optimal temperature of 50-55°C [1], whereas bacterial α-amylase (e.g., from *Bacillus licheniformis*) demonstrates an optimal temperature of 80-95°C and can withstand short-term temperatures above 100°C [2][3]. This class-level difference is critical for process design.

Thermostability Enzyme Engineering Process Biotechnology

Kinetic Affinity (Km) of α-Amylase from *Bacillus licheniformis* for Different Starch Components

While this data is for a bacterial α-amylase (*Bacillus licheniformis* R5), it provides quantitative kinetic benchmarks for comparing other amylase preparations. The enzyme exhibited a lower Michaelis constant (Km) for amylose (0.28 mM) compared to starch (0.44 mM) and glycogen (0.43 mM), indicating the highest affinity for the linear component of starch [1].

Michaelis-Menten Kinetics Enzyme Characterization Starch Hydrolysis

Process-Specific Performance: Fungal α-Amylase in Saccharification vs. Bacterial α-Amylase in Liquefaction

In a two-step industrial starch hydrolysis process, the roles of amylases are distinct and complementary. Bacterial α-amylase is used for the initial high-temperature liquefaction (typically at 85-95°C) to rapidly reduce viscosity [1]. Subsequently, fungal α-amylase (or glucoamylase) is applied for saccharification at a lower temperature (55-60°C) to produce fermentable sugars [2]. This demonstrates a process-driven, rather than interchangeable, relationship between enzyme classes.

Starch Processing Saccharification Liquefaction Process Engineering

Enhanced Thermostability of α-Amylase Isoform from Malted Sorghum

Purified α-amylase from malted sorghum exhibits isoforms with differential thermostability. The a1 isoform, comprising 60% of total α-amylase protein, was found to be significantly more thermostable than other isoforms, losing only 10% of its activity after a 30-minute incubation at 80°C and retaining some residual activity even at 100°C [1].

Enzyme Isoforms Thermostability Brewing Food Processing

Optimal Application Scenarios for Amylase (CAS 9000-92-4) Based on Differentiation Evidence


Enzymatic Saccharification in Bioethanol and Starch Syrup Production

This is a primary application for fungal α-amylase. As demonstrated in Section 3, its acidic pH optimum (pH 4.0-4.5) and moderate temperature optimum (55-60°C) align perfectly with the conditions required for the subsequent saccharification step performed by glucoamylase [1][2]. This compatibility allows for a streamlined, two-step process without the need for intermediate pH or temperature adjustments, reducing operational costs and improving process efficiency. Procurement should specify a fungal source (e.g., *Aspergillus oryzae*) with a unit definition suitable for saccharification [3].

Starch Modification in Food Processing and Brewing

For applications like brewing and baking, where process temperatures are moderate and product flavor is paramount, fungal α-amylase is the preferred choice. Evidence from Section 3 shows its optimal activity at 50-55°C [4], which is within the range of typical mashing and dough preparation temperatures. Its distinct substrate specificity for various starches (e.g., potato and wheat) [5] also allows for tailored enzyme selection based on the primary carbohydrate source. Bacterial amylases, with their high temperature requirements, would be denatured or inactive under these conditions.

Detergent Formulations Requiring Low-Temperature Activity

Based on the class-level inference of lower temperature optima (50-55°C) compared to bacterial enzymes [4], fungal α-amylase is suitable for liquid or powder laundry detergents designed for cold-water wash cycles. The enzyme retains sufficient activity at ambient temperatures to hydrolyze starchy food stains. The evidence that *A. flavus* var. *oryzae* α-amylase is resistant to detergents, urea, and hydrogen peroxide further supports its utility in this application [5].

Textile Desizing for Natural Fibers

Fungal α-amylase is used to remove starch-based sizing agents from woven fabrics. Its ability to rapidly hydrolyze both potato and wheat starch [5] makes it effective on common sizing formulations. The mild operating conditions (moderate temperature, acidic pH) are also gentler on natural fibers like cotton and linen compared to harsher chemical treatments or high-temperature enzymatic processes, preserving fabric strength and quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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